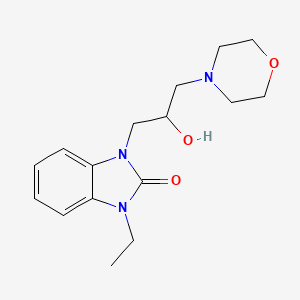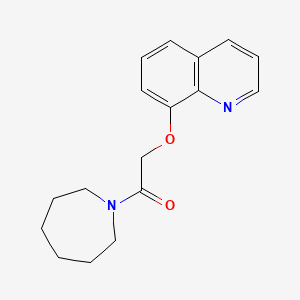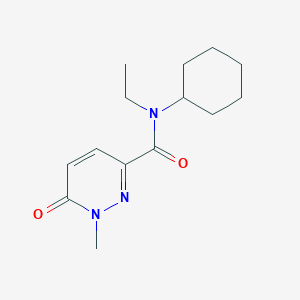
1-Ethyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)benzimidazol-2-one is not fully understood. However, it has been proposed that it exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. In neurology, it has been suggested that it acts as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. In microbiology, it has been shown to disrupt the cell membrane of bacterial cells, leading to their death.
Biochemical and Physiological Effects:
1-Ethyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)benzimidazol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and exhibit antimicrobial activity against various bacterial strains. However, further studies are needed to fully understand its effects and potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Ethyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)benzimidazol-2-one in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are many potential future directions for the study of 1-Ethyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)benzimidazol-2-one. Some possible directions include further studies on its anti-cancer properties and potential use in cancer therapy, its neuroprotective effects and potential use in the treatment of neurodegenerative diseases, and its antimicrobial activity and potential use in the development of new antibiotics. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-Ethyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)benzimidazol-2-one involves the reaction of 2-(2-aminoethyl)phenol with ethyl 4-bromobenzoate in the presence of potassium carbonate. The resulting intermediate is then treated with morpholine and sodium hydride to yield the final product. This method has been optimized to provide high yields and purity of the compound.
Applications De Recherche Scientifique
1-Ethyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)benzimidazol-2-one has been studied for its potential applications in various fields such as cancer research, neurology, and microbiology. It has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In neurology, it has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In microbiology, it has been shown to have antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
1-ethyl-3-(2-hydroxy-3-morpholin-4-ylpropyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-18-14-5-3-4-6-15(14)19(16(18)21)12-13(20)11-17-7-9-22-10-8-17/h3-6,13,20H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMCHWVZYILFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CC(CN3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)


![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)



![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)
